Flufenamic Acid-13C6: A Technical Guide for Researchers
Flufenamic Acid-13C6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Flufenamic acid-13C6. This isotopically labeled compound is a critical tool in advanced biomedical and pharmaceutical research, particularly in pharmacokinetic and metabolic studies.
Core Chemical Properties and Structure
Flufenamic acid-13C6 is a stable, isotopically labeled version of Flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID). The six carbon atoms on the benzoic acid ring are replaced with carbon-13 isotopes. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | 2-{[3-(Trifluoromethyl)phenyl]amino}(13C6)benzoic acid | [1] |
| Synonyms | Flufenamic acid-(benzoic ring-13C6) | [2] |
| Molecular Formula | C8(13C)6H10F3NO2 | [1] |
| Molecular Weight | 287.19 g/mol | [1] |
| CAS Number | 1325559-30-5 | [1] |
| Appearance | Solid (form) | [3] |
| Predicted Density | 1.4±0.1 g/cm³ | [1] |
| Predicted Refractive Index | 1.585 | [1] |
| Melting Point (unlabeled) | 124-125 °C (resolidifies and remelts at 134-136 °C) | [4] |
| Solubility (unlabeled) | Practically insoluble in water; soluble in ethanol, chloroform, and diethyl ether. Soluble to 100 mM in DMSO and ethanol. | [4][5] |
| pKa (unlabeled) | 4.09 | [6] |
Chemical Structure
The structure of Flufenamic acid consists of a diphenylamine (B1679370) backbone, with a carboxylic acid group on one phenyl ring and a trifluoromethyl group on the other. In Flufenamic acid-13C6, the six carbons of the benzoic acid ring are 13C isotopes.
Synthesis and Characterization
While specific, detailed synthesis protocols for commercially produced Flufenamic acid-13C6 are often proprietary, the general synthesis of Flufenamic acid involves the coupling of 2-chlorobenzoic acid and 3-(trifluoromethyl)aniline (B124266) in the presence of a catalyst.[7] A laboratory-scale synthesis has also been described involving the coupling of nitrosobenzenes with boronic acids.[8][9][10][11] The synthesis of the 13C6 labeled analog would require the use of a 13C6-labeled benzoic acid precursor.
Characterization of the final product would be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the correct mass and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would confirm the proton structure, while 13C NMR would definitively show the incorporation of the 13C labels in the benzoic ring.
Biological Activity and Mechanism of Action (of the Parent Compound)
Flufenamic acid, the unlabeled parent compound, is a non-steroidal anti-inflammatory agent with a multi-faceted mechanism of action.[12][13] Its primary use in research involving the 13C6-labeled version is to accurately quantify the parent drug and its metabolites. The biological activities of Flufenamic acid include:
-
Cyclooxygenase (COX) Inhibition: Like other NSAIDs, it inhibits COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[4][13]
-
AMP-activated Protein Kinase (AMPK) Activation: Flufenamic acid has been shown to activate AMPK, a central regulator of cellular energy homeostasis.[12][13]
-
Ion Channel Modulation: It is a known modulator of several ion channels, including:
-
Inhibition of TEAD-YAP-dependent processes: It binds to the TEAD2 YBD central pocket, inhibiting TEAD function and processes such as cell migration and proliferation.[12][13]
Signaling Pathways of Flufenamic Acid
The following diagram illustrates the principal signaling pathways affected by Flufenamic acid.
Applications in Research: Pharmacokinetic Studies
The primary application of Flufenamic acid-13C6 is as an internal standard in quantitative bioanalytical methods, typically using liquid chromatography-mass spectrometry (LC-MS). Its chemical properties are nearly identical to the unlabeled drug, meaning it behaves similarly during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer.
Pharmacokinetic studies of Flufenamic acid have shown irregular absorption and large inter-subject variation in plasma concentrations.[12] The use of a stable isotope-labeled internal standard like Flufenamic acid-13C6 is crucial for correcting for matrix effects and variability during sample processing, thereby ensuring the accuracy and precision of the analytical method.
Experimental Workflow: Quantitative Analysis using LC-MS
The diagram below outlines a typical workflow for a pharmacokinetic study employing Flufenamic acid-13C6 as an internal standard.
Conclusion
Flufenamic acid-13C6 is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its utility as an internal standard ensures the reliability of quantitative data, which is fundamental for the accurate assessment of drug absorption, distribution, metabolism, and excretion (ADME). The well-characterized biological activities of the parent compound provide a rich context for these studies. This guide serves as a foundational resource for the effective application of Flufenamic acid-13C6 in a research setting.
References
- 1. Flufenamic acid(530-78-9) 13C NMR [m.chemicalbook.com]
- 2. Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. Tolfenamic acid-13C6 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1420043-61-3) [witega.de]
- 7. Preparation, Characterization and Pharmacokinetics of Tolfenamic Acid-Loaded Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN1293186A - Process for preparing flufenamic acid - Google Patents [patents.google.com]
- 9. Determination of diclofenac sodium, flufenamic acid, indomethacin and ketoprofen by LC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions - Dialnet [dialnet.unirioja.es]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacokinetics of flufenamic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ERIC - EJ1224944 - Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions, Journal of Chemical Education, 2019-Aug [eric.ed.gov]
